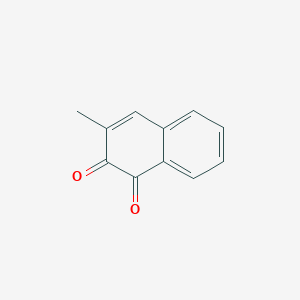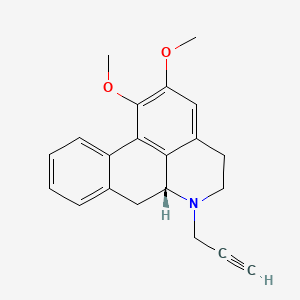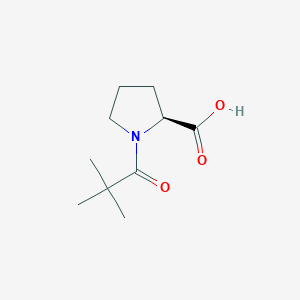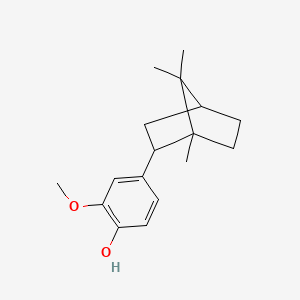
Phenol, (2-bornyl)methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, (2-bornyl)methoxy-, also known as 2-methoxyphenol, is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, where a methoxy group is attached to the phenol ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, (2-bornyl)methoxy- can be synthesized through several methods. One common method involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds as follows:
C6H4(OH)2+(CH3O)2SO2→C6H4(OH)(OCH3)+HO(CH3O)SO2
Industrial Production Methods
Industrial production of phenol, (2-bornyl)methoxy- typically involves the catalytic methylation of phenol using methanol. This process is carried out under high temperature and pressure conditions, with a catalyst such as aluminum oxide or zinc oxide to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Phenol, (2-bornyl)methoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of phenol derivatives can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group activates the aromatic ring towards electrophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Phenol, (2-bornyl)methoxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Utilized in the production of fragrances, flavors, and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of phenol, (2-bornyl)methoxy- involves its interaction with biological molecules through its phenolic and methoxy groups. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Comparison with Similar Compounds
Phenol, (2-bornyl)methoxy- can be compared with other methoxyphenols such as:
2-Methoxyphenol (Guaiacol): Similar structure but lacks the bornyl group.
3-Methoxyphenol: Methoxy group is attached at the meta position.
4-Methoxyphenol: Methoxy group is attached at the para position.
The presence of the bornyl group in phenol, (2-bornyl)methoxy- imparts unique properties, such as enhanced hydrophobicity and potential for specific biological interactions, distinguishing it from other methoxyphenols.
Properties
CAS No. |
308084-76-6 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-methoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-14(18)15(9-11)19-4/h5-6,9,12-13,18H,7-8,10H2,1-4H3 |
InChI Key |
FDPFKODSGDDVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


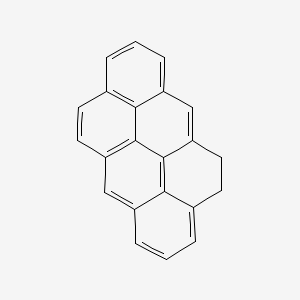
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
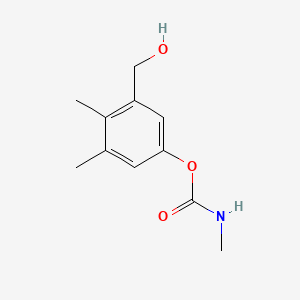
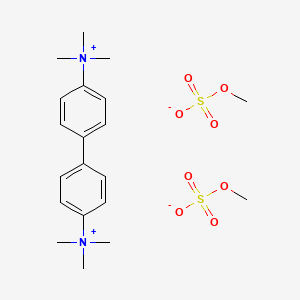
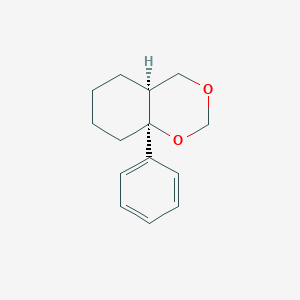
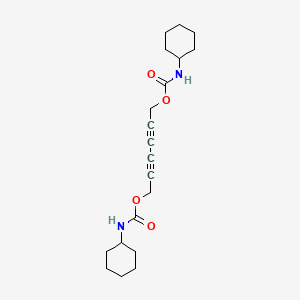
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)
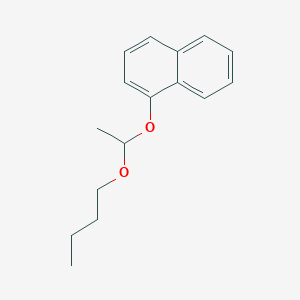
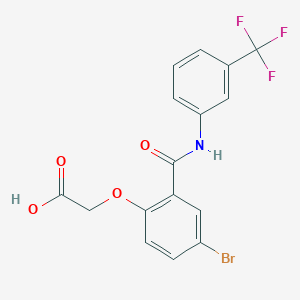
![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
